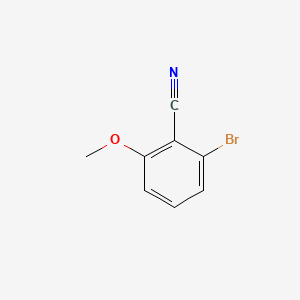

2-Bromo-6-methoxybenzonitrile

Description

Contextual Significance of Benzonitrile (B105546) Derivatives in Contemporary Chemical Synthesis

Benzonitrile derivatives are characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group. This functional group is highly versatile; it is electrophilic at the carbon atom and nucleophilic at the nitrogen atom, and the triple bond can participate in various reactions. researchgate.net This reactivity allows benzonitriles to be transformed into other functional groups like amines, amides, ketones, and carboxylic acids, making them crucial intermediates in organic synthesis. beilstein-journals.orgacs.org

The polarity and hydrogen-bond accepting capabilities of the nitrile group also make benzonitrile derivatives useful as bioisosteres for other functional groups in medicinal chemistry. researchgate.netresearchgate.net A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule. This strategy is frequently employed in drug discovery to enhance potency, improve metabolic stability, or reduce toxicity. researchgate.netresearchgate.net For instance, the benzonitrile group can mimic the properties of a pyridine (B92270) ring, a common structural motif in pharmaceuticals. researchgate.net

Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of various functionalities onto the benzene ring. researchgate.net This has opened up new avenues for the efficient construction of complex aromatic compounds.

Academic Importance of 2-Bromo-6-methoxybenzonitrile as a Synthetic Precursor

This compound is a specific substituted benzonitrile that serves as a valuable precursor in the synthesis of more complex molecules. cymitquimica.com Its structure, featuring a bromine atom, a methoxy (B1213986) group, and a nitrile group on a benzene ring, provides multiple reaction sites for chemists to exploit. cymitquimica.com

The bromine atom is a particularly useful functional group, as it can be readily replaced through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the construction of biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. The bromine can also be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring and can impact the solubility of the compound in organic solvents. cymitquimica.com The nitrile group, as previously discussed, can be converted into a variety of other functional groups. beilstein-journals.orgcymitquimica.com

The strategic placement of these three functional groups on the benzene ring makes this compound a versatile building block for the synthesis of highly substituted and complex aromatic compounds. For example, it has been used in the synthesis of precursors for diaryl acetylene (B1199291) antiproliferative agents. uni-muenchen.de

Scope and Research Objectives for this compound Studies

Research involving this compound primarily focuses on its application as a synthetic intermediate. Key research objectives include:

Development of novel synthetic methodologies: Researchers aim to discover new and efficient ways to utilize this compound in the synthesis of target molecules. This includes exploring its reactivity in various known and novel chemical transformations.

Synthesis of biologically active compounds: A significant area of research is the use of this compound as a starting material for the synthesis of new drug candidates and other biologically active molecules. cymitquimica.com

Investigation of its chemical properties: Studies may focus on further characterizing the physical and chemical properties of this compound to better understand its reactivity and potential applications. This can involve spectroscopic and computational studies.

Exploration in materials science: The unique electronic properties of substituted benzonitriles suggest potential applications in the development of new materials, such as polymers and dyes. chemimpex.com

Compound Information

Table of Compounds

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGJGSKDCPXSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677408 | |

| Record name | 2-Bromo-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-50-0 | |

| Record name | 2-Bromo-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Methoxybenzonitrile and Its Analogues

Established Synthetic Pathways to 2-Bromo-6-methoxybenzonitrile

The synthesis of this compound, a significant intermediate in various chemical syntheses, can be achieved through several established methodologies. These routes often involve the strategic introduction of the bromo and cyano functionalities onto a substituted benzene (B151609) ring.

Approaches via Halogenation and Nitrile Introduction

A primary strategy for synthesizing this compound involves the direct halogenation of a precursor molecule, followed by the introduction of the nitrile group. This can be conceptualized in a multi-step process often starting from a more basic substituted aromatic compound. For instance, a common precursor is m-cresol (B1676322) (3-methylphenol), which can undergo bromination. chemicalbook.com The resulting bromo-derivative can then be subjected to a series of reactions to introduce the methoxy (B1213986) and nitrile groups.

Another related approach involves the bromination of an already functionalized ring. For example, the bromination of 2-methoxy-naphthalene is a known process to introduce a bromine atom onto the aromatic ring. google.comgoogle.com While not directly yielding this compound, this illustrates the principle of direct bromination on a methoxy-substituted aromatic system.

The introduction of the nitrile group can be accomplished through various means, one of which is the dehydration of an amide. A general synthetic route involves the conversion of a carboxylic acid to an amide, followed by dehydration to the corresponding nitrile. google.com For example, 2-bromo-5-methoxybenzoic acid can be converted to 2-bromo-5-methoxybenzonitrile (B150773) through a high-temperature reaction with ammonia (B1221849). guidechem.com

| Starting Material | Key Transformations | Product |

| m-Cresol | Bromination, further functional group manipulation | This compound |

| 2-Bromo-5-methoxybenzoic acid | Amidation, Dehydration | 2-Bromo-5-methoxybenzonitrile |

Diazotization-Based Syntheses and Cyano Group Introduction

A powerful and widely used method for the synthesis of aryl halides and nitriles is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.orgnih.gov This reaction is particularly useful for introducing bromo and cyano groups onto an aromatic ring with high regioselectivity. lkouniv.ac.ingoogle.com

The process typically begins with a primary aromatic amine, such as an appropriately substituted aniline (B41778). The amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. lkouniv.ac.ingoogle.comlibretexts.org This intermediate is often not isolated and is immediately reacted with a copper(I) salt.

For the synthesis of this compound, one could envision starting with 2-amino-6-methoxybenzonitrile. Diazotization of this compound followed by treatment with copper(I) bromide would yield the desired product. Alternatively, starting with 2-bromo-6-methoxyaniline, diazotization and subsequent reaction with copper(I) cyanide (a modified Sandmeyer reaction) would also lead to this compound. lkouniv.ac.inlibretexts.org

The Sandmeyer reaction offers a versatile route to a wide range of substituted benzonitriles. libretexts.org For example, 2-amino-6-fluorobenzonitrile (B142694) can be converted to 2-bromo-6-fluorobenzonitrile (B1362393) through diazotization followed by reaction with copper(I) bromide. This highlights the applicability of this method to analogues of this compound.

| Starting Aniline | Reagents for Diazotization | Reagents for Substitution | Product |

| 2-Amino-6-methoxybenzonitrile | NaNO₂, HBr | CuBr | This compound |

| 2-Bromo-6-methoxyaniline | NaNO₂, HCl | CuCN | This compound |

| 2-Amino-6-fluorobenzonitrile | NaNO₂, HBr | CuBr | 2-Bromo-6-fluorobenzonitrile |

Strategies Involving Direct Amination and Nitrile Reduction

While less common for the direct synthesis of this compound, methods involving amination and nitrile reduction are fundamental in organic synthesis and can be applied to produce precursors or related compounds. For instance, the reduction of a nitrile group to a primary amine is a well-established transformation. ambeed.com This could be a step in a multi-step synthesis where a nitrile is introduced early and then converted to an amine for further functionalization, such as a Sandmeyer reaction.

Direct amination of an aryl halide to produce an aniline derivative is also a known reaction, often requiring a catalyst. These aniline derivatives can then be used as precursors in diazotization-based syntheses.

Multi-Step Conversions from Precursor Compounds

The synthesis of this compound often involves multi-step reaction sequences starting from readily available precursors. These synthetic routes are designed to introduce the required functional groups in a specific order to achieve the desired substitution pattern.

One such multi-step synthesis could start from a simpler aromatic compound like 4-bromoaniline. uni-koeln.de A sequence of reactions could then be employed to introduce the methoxy and cyano groups at the correct positions. Another example involves starting with 3-methoxy-4-methylbenzoic acid, which can be converted through a series of steps including amidation, dehydration to a nitrile, bromination, and subsequent transformations to yield a cyanobenzaldehyde derivative. google.com

These multi-step syntheses demonstrate the versatility of organic chemistry in building complex molecules from simpler starting materials. The choice of the precursor and the reaction sequence is crucial for an efficient and high-yielding synthesis.

| Precursor Compound | Key Synthetic Steps | Intermediate/Final Product |

| 4-Bromoaniline | Multi-step functionalization | Substituted benzonitrile (B105546) derivative |

| 3-Methoxy-4-methylbenzoic acid | Amidation, dehydration, bromination, hydrolysis, oxidation | 2-Methoxy-4-cyanobenzaldehyde |

Exploration of Novel Synthetic Routes and Methodological Advancements

The development of new synthetic methods is crucial for improving the efficiency, sustainability, and scope of chemical synthesis. In the context of this compound and its analogues, research has focused on the use of novel catalysts and reaction conditions.

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve transformations that are difficult or inefficient using stoichiometric reagents. In the synthesis of aryl nitriles, palladium-catalyzed cyanation reactions have emerged as a powerful tool. google.com These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source, such as potassium ferrocyanide, in the presence of a palladium catalyst. google.com This approach offers an alternative to the traditional Sandmeyer reaction and can be advantageous in certain cases.

For the synthesis of this compound, a potential catalytic route would involve the palladium-catalyzed cyanation of a dibromomethoxybenzene precursor. The selectivity of such a reaction would be a key challenge to address.

The use of copper catalysts in Sandmeyer-type reactions remains an active area of research, with efforts to develop more efficient and environmentally friendly catalytic systems. nih.gov This includes the use of mixed-valence copper systems and novel ligands to improve reaction yields and reduce waste.

| Reaction Type | Catalyst | Cyanide Source | Substrate |

| Palladium-catalyzed Cyanation | Ferrocenylimine cyclopalladated complex | Potassium ferrocyanide | Halogenated aromatic compound |

| Sandmeyer Cyanation | Copper(I) cyanide | Copper(I) cyanide | Arenediazonium salt |

Regioselective Synthesis Considerations in Substituted Benzonitrile Formation

The synthesis of specifically substituted benzonitriles like this compound demands precise control over the placement of functional groups on the aromatic ring, a concept known as regioselectivity. The substitution pattern is largely dictated by the directing effects of the substituents already present on the benzene ring and the choice of synthetic route.

A primary and effective method for introducing a nitrile (cyano) group onto an aromatic ring at a specific position is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction transforms an aryl diazonium salt, which is typically generated from a primary aromatic amine, into the desired aryl nitrile using a copper(I) cyanide catalyst. numberanalytics.combyjus.com The regioselectivity is locked in by the position of the initial amino group on the precursor molecule.

For the synthesis of this compound, a logical and commonly employed precursor is 2-Bromo-6-methoxyaniline. nih.govsigmaaldrich.com The synthesis pathway involves the following key steps:

Diazotization: The starting material, 2-Bromo-6-methoxyaniline, is treated with a source of nitrous acid (commonly sodium nitrite in the presence of a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding 2-bromo-6-methoxybenzenediazonium salt. Careful temperature control is crucial as diazonium salts can be unstable. chemicalbook.com

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). lscollege.ac.in This results in the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), yielding the final product, this compound, with the release of nitrogen gas. wikipedia.org

The mechanism of the Sandmeyer reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.orglscollege.ac.in It is initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion, which then decomposes into an aryl radical and nitrogen gas. The aryl radical subsequently reacts with a copper(II) species to form the final aryl nitrile and regenerate the copper(I) catalyst. byjus.com

The challenge of regioselectivity is thus shifted to the synthesis of the starting aniline. The relative positions of the bromo and methoxy groups are established during the synthesis of 2-Bromo-6-methoxyaniline. This control can be achieved through electrophilic aromatic substitution, where the directing effects of the substituents guide the incoming groups. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the bromine atom is a deactivating ortho-, para-director. Synthesizing the precursor with the desired 1,2,3-substitution pattern requires a multi-step, strategic approach.

Alternative strategies, such as the direct electrophilic bromination of a methoxybenzonitrile isomer, highlight the importance of substituent effects. For instance, in the bromination of 4-methoxybenzonitrile, the methoxy group directs the incoming bromine to the ortho position (C2), demonstrating how existing groups control regiochemistry.

Green Chemistry Principles in this compound Preparation

The growing emphasis on sustainable chemical manufacturing necessitates the application of green chemistry principles to synthetic processes. rroij.com The preparation of this compound can be evaluated and optimized through this lens. innovareacademics.in The twelve principles of green chemistry provide a framework for this analysis. acs.org

| Green Chemistry Principle | Application in Benzonitrile Synthesis |

| 1. Waste Prevention | Traditional syntheses can generate byproducts. Planning syntheses to minimize waste is a primary goal. innovareacademics.inacs.org |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials from the reactants into the final product. The Sandmeyer reaction has a moderate atom economy due to the loss of nitrogen and the use of stoichiometric reagents. acs.org |

| 3. Less Hazardous Chemical Syntheses | This principle encourages using and generating substances with little to no toxicity. The use of toxic cyanide salts is a significant drawback. Developing cyanide-free cyanation methods is a key research area. organic-chemistry.org |

| 4. Designing Safer Chemicals | The final product itself should be designed to have minimal toxicity while retaining its desired function. |

| 5. Safer Solvents and Auxiliaries | Eliminating or replacing hazardous organic solvents is crucial. Research into solvent-free reactions or the use of greener alternatives like ionic liquids or deep eutectic solvents (DES) is promising. organic-chemistry.orgresearchgate.netajgreenchem.com |

| 6. Design for Energy Efficiency | Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Methods using microwave irradiation can sometimes offer a more energy-efficient alternative to conventional heating. innovareacademics.inorganic-chemistry.org |

| 7. Use of Renewable Feedstocks | Whenever practicable, starting materials should be derived from renewable resources rather than depleting fossil fuels. innovareacademics.in |

| 8. Reduce Derivatives | Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org While copper in the Sandmeyer reaction is catalytic, it is often used in stoichiometric amounts to improve reactivity. lscollege.ac.in |

| 10. Design for Degradation | Chemical products should be designed to break down into innocuous products at the end of their function. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. The instability of diazonium salts is a major safety concern. chemicalbook.com |

Greener approaches to nitrile synthesis are actively being explored. These include the one-pot synthesis from aldehydes using recyclable deep eutectic solvents, which avoids toxic reagents and harsh conditions. organic-chemistry.org Another innovative method is the direct electrosynthesis of nitriles from primary alcohols and ammonia using a simple nickel catalyst in aqueous electrolytes under mild conditions. rsc.org While direct application to this compound may require further research, these methods highlight the trajectory towards more sustainable nitrile production.

Scalability and Efficiency of this compound Production for Research Demands

The transition of a synthetic procedure from a laboratory-scale experiment to a larger-scale production process for research or industrial use involves careful consideration of its scalability, efficiency, and robustness.

Cost: The economic viability of a synthesis is paramount. The cost of starting materials, reagents, and solvents, as well as the expense associated with waste disposal, all contribute to the final cost of the compound. For this compound, the cost of the 2-Bromo-6-methoxyaniline precursor and the copper(I) cyanide are significant factors. Although copper salts are relatively inexpensive, they are often used in stoichiometric quantities, which can impact cost on a larger scale. lscollege.ac.in

Safety and Process Robustness: A major challenge in scaling up the Sandmeyer reaction is the inherent instability of the diazonium salt intermediates. These compounds can be explosive, especially in a solid, dry state. Therefore, large-scale production requires strict temperature control and ensuring the diazonium salt is kept in solution and consumed immediately in the subsequent step. chemicalbook.com

Alternative Scalable Reactions: For large-scale synthesis, alternative methods might be considered. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are widely used in the fine chemical industry for their reliability and scalability. cdnsciencepub.com A potential, albeit different, route could involve a palladium-catalyzed cyanation of a corresponding aryl bromide or triflate. These methods often exhibit high yields and functional group tolerance, but the high cost of palladium catalysts can be a drawback. However, significant research has focused on developing highly active catalysts that can be used at very low loadings and on catalyst recycling protocols to mitigate costs. cdnsciencepub.com

The table below summarizes key considerations for scaling the synthesis of this compound.

| Parameter | Sandmeyer Reaction | Potential Alternative (e.g., Pd-catalyzed Cyanation) |

| Precursor | 2-Bromo-6-methoxyaniline | 1,3-Dibromo-2-methoxybenzene |

| Key Reagents | NaNO₂, H⁺, CuCN | Palladium catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂) |

| Yield | Moderate to Good | Often Good to Excellent |

| Scalability Issues | Unstable diazonium intermediate (safety risk) | Catalyst cost and recycling, air/moisture sensitivity |

| Cost | Lower reagent cost (copper vs. palladium) | Higher catalyst cost |

| Green Aspects | Generates inorganic salt waste; uses toxic cyanide | Can be highly efficient, but palladium is a heavy metal |

Ultimately, the choice of synthetic route for producing this compound on a larger scale depends on a balance of factors including yield, cost, safety, environmental impact, and available equipment.

Reactivity Profiles and Transformational Chemistry of 2 Bromo 6 Methoxybenzonitrile

Nucleophilic Substitution Reactions Involving the Bromine Moiety and Activated Sites

The presence of a bromine atom on the aromatic ring makes 2-Bromo-6-methoxybenzonitrile a suitable substrate for various nucleophilic substitution reactions. evitachem.com These reactions are fundamental to its role as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. chemimpex.com

Investigations into Carbon-Bromine Bond Reactivity

The carbon-bromine (C-Br) bond in this compound is the primary site for nucleophilic attack. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility. The electron-withdrawing nature of the nitrile group and the bromine atom itself contributes to making the aromatic ring electron-deficient, which can enhance its reactivity towards nucleophilic substitution.

Common nucleophilic substitution reactions involving the bromine atom include its replacement by amines, thiols, or alkoxides under appropriate reaction conditions. For instance, in similar bromo-methoxy substituted benzonitriles, the bromine atom is readily displaced in palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

| Nucleophile | Product Type | Reaction Conditions |

| Amines | Anilines | Palladium or Copper catalyst, base |

| Thiols | Thioethers | Base |

| Alkoxides | Aryl ethers | Base, often with a copper catalyst |

| Boronic acids | Biaryls | Palladium catalyst, base (Suzuki-Miyaura) |

Role of the Methoxy (B1213986) and Nitrile Groups in Nucleophilic Attack

The methoxy (-OCH3) and nitrile (-CN) groups significantly influence the reactivity of the C-Br bond. The methoxy group is an electron-donating group through resonance, which generally activates the aromatic ring towards electrophilic substitution and deactivates it towards nucleophilic attack. However, its position ortho to the bromine atom can also exert steric effects.

Conversely, the nitrile group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The combined electronic effects of the electron-donating methoxy group and the electron-withdrawing nitrile and bromine groups create a complex reactivity profile. The electron-deficient nature of the aromatic system enhances its reactivity in transition-metal-mediated transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution reactions on this compound are governed by the directing effects of the existing substituents.

Influence of Methoxy and Nitrile Substituents on Electrophilic Attack

The methoxy group is a powerful ortho-, para-directing activator due to its ability to donate electron density to the ring through resonance. This stabilizes the arenium ion intermediate formed during electrophilic attack at these positions. In contrast, the nitrile group is a meta-directing deactivator because of its strong electron-withdrawing inductive and resonance effects. The bromine atom is also a deactivator but directs ortho- and para-.

The interplay of these directing effects determines the regioselectivity of incoming electrophiles. The strong activating effect of the methoxy group will predominantly direct electrophiles to the positions ortho and para to it. However, the position ortho to the methoxy group is already occupied by the bromine atom, and the other ortho position is sterically hindered by the adjacent nitrile group. Therefore, electrophilic attack is most likely to occur at the position para to the methoxy group (C4).

| Substituent | Electronic Effect | Directing Influence |

| -OCH3 | Activating, Electron-donating | Ortho, Para |

| -CN | Deactivating, Electron-withdrawing | Meta |

| -Br | Deactivating, Electron-withdrawing | Ortho, Para |

Directed Ortho Metalation (DOM) and Related Transformations

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to deprotonate the ortho-position, creating a nucleophilic site for subsequent reaction with an electrophile. organic-chemistry.org Both methoxy and nitrile groups can act as DMGs, although with varying efficiencies. organic-chemistry.org The methoxy group is considered a moderate DMG, while the nitrile group is a strong DMG. organic-chemistry.org

In the case of this compound, the presence of these two potential DMGs could lead to complex outcomes. However, the bromine atom at one of the ortho positions to the methoxy group and the nitrile at the other makes direct ortho-metalation adjacent to these groups challenging. Metal-halogen exchange, where an organolithium reagent replaces the bromine atom, is a more probable transformation, creating a lithiated species that can then react with various electrophiles. This approach allows for precise functionalization at the C2 position.

Reduction Chemistry of the Nitrile Functionality

The nitrile group in this compound can be readily reduced to a primary amine (a benzylamine (B48309) derivative). This transformation is a valuable tool in synthetic chemistry, providing access to a different class of compounds with altered biological and chemical properties.

A variety of reducing agents can be employed for this purpose. Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH4). mdpi.com The choice of reducing agent can be critical to avoid the reduction of other functional groups or the cleavage of the C-Br bond. For example, while LiAlH4 is a powerful reducing agent for nitriles, it can also potentially reduce the aromatic ring or effect the C-Br bond under certain conditions. mdpi.com Milder reagents or specific catalytic systems are often preferred to achieve selective reduction of the nitrile group. organic-chemistry.org

| Reagent/Method | Product | Notes |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | Powerful, non-selective reducing agent |

| Catalytic Hydrogenation (H2, Pd/C) | Primary Amine | Can be selective under controlled conditions |

| Sodium Borohydride (NaBH4) with additives | Primary Amine | Milder than LiAlH4, often requires a catalyst or additive |

| Borane (BH3) complexes | Primary Amine | Can be selective for nitriles |

Conversion to Amines and Aldehydes

The nitrile group and the bromo substituent on this compound offer pathways for conversion to amines and aldehydes. The nitrile group can be reduced to a primary amine. For instance, the reduction of a similar compound, 2-bromo-6-fluorobenzonitrile (B1362393), to 2-bromo-6-fluorobenzylamine (B1280769) is achieved using reducing agents like lithium aluminum hydride.

Conversely, the transformation to an aldehyde functionality can be accomplished through multi-step sequences. One common strategy involves the conversion of a related benzonitrile (B105546) to the corresponding benzaldehyde. For example, a synthetic route for 2-methoxy-4-cyanobenzaldehyde starts from 4-methyl-3-methoxybenzoic acid, which undergoes chlorination, amidation, dehydration to the nitrile, bromination of the methyl group, hydrolysis to an alcohol, and finally oxidation to the aldehyde. google.com Another approach involves the direct oxidation of benzyl (B1604629) alcohols, aldehydes, or amines to their corresponding benzonitriles. rhhz.net

Selective Reduction Methodologies

Selective reduction of the nitrile group in the presence of the bromo substituent is a key transformation. Catalytic hydrogenation or the use of specific reducing agents can achieve this. For example, the nitrile group in 2-bromo-4-methoxybenzonitrile (B121712) can be reduced to an amine using lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This selectivity is crucial for synthesizing molecules where the bromine atom is retained for subsequent reactions.

Oxidation Reactions of Aromatic Ring and Side Chains

Oxidation reactions can target either the aromatic ring or the side chains, depending on the reagents and reaction conditions. While the aromatic ring of this compound is relatively stable to oxidation, the nitrile group can be hydrolyzed to a carboxylic acid under oxidative conditions. For example, 2-bromo-6-fluorobenzonitrile can be oxidized to 2-bromo-6-fluorobenzoic acid. Similarly, if a methyl group were present, it could be oxidized to a carboxylic acid. evitachem.com

Coupling Reactions and Cross-Coupling Strategies

The bromine atom on this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction is a powerful tool for forming biaryl compounds by coupling an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can participate in Suzuki-Miyaura coupling reactions. For instance, the related 2-bromo-4-methoxybenzonitrile has been successfully coupled with potassium vinyltrifluoroborate in a Suzuki-Miyaura reaction. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.orgnobelprize.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orggold-chemistry.org This method is widely used to synthesize aryl alkynes. gold-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of a 2-alkynyl-6-methoxybenzonitrile derivative. The steric hindrance from the ortho-substituents can influence the reaction's efficiency. researchgate.net

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Aryl Halide (e.g., this compound) | Boronic Acid/Ester | Pd Catalyst, Base | Biaryl Compound |

| Sonogashira Coupling | Aryl Halide (e.g., this compound) | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl Alkyne |

Besides palladium, other transition metals like nickel and copper can mediate coupling reactions. Nickel catalysts are known to effect cross-couplings of aryl halides with various partners. rsc.org For example, nickel-catalyzed couplings have been used for C-O and C-CN bond activations. rsc.org Copper-catalyzed reactions are also prevalent, particularly in amination reactions. georgiasouthern.edu These alternative methods can offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cyclization and Heterocycle Formation via this compound

The strategic placement of functional groups in this compound and its derivatives allows for their use in the synthesis of heterocyclic compounds through intramolecular cyclization reactions. For example, a derivative of 2-bromophenoxyacetonitrile can undergo a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization to form substituted benzo[b]furans. organic-chemistry.org Radical cyclizations of unsaturated alkyl halides are also a key method for forming aliphatic heterocycles. beilstein-journals.org The bromo and nitrile functionalities can be manipulated to introduce other groups that can then participate in cyclization cascades to build complex heterocyclic frameworks. iupac.orgmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methoxybenzonitrile

Vibrational Spectroscopy Applications in 2-Bromo-6-methoxybenzonitrile Research

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. anton-paar.commdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. mdpi.com This technique is particularly effective for identifying the various functional groups present in a molecule. In the case of substituted benzonitriles like this compound, characteristic vibrational modes can be assigned to specific bonds or groups. jchps.comorientjchem.orgresearchgate.net

The analysis of related compounds provides insight into the expected spectral features. For instance, in aromatic compounds, the C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. orientjchem.org The nitrile (C≡N) group, a key feature of benzonitriles, exhibits a strong and sharp absorption band, generally in the range of 2240–2221 cm⁻¹. ijrte.org The presence of a methoxy (B1213986) group introduces C-O stretching vibrations, while the bromine substituent gives rise to a C-Br stretching mode, which is expected at lower frequencies, often in the range of 1129–480 cm⁻¹. orientjchem.orgijrte.org The in-plane and out-of-plane bending vibrations of the aromatic ring and its substituents also provide valuable structural information. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound Analogs

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching | 3100-3000 | orientjchem.org |

| C≡N Stretching | 2240-2221 | ijrte.org |

| C-O Stretching | 1387-1010 | orientjchem.org |

| C-Br Stretching | 1129-480 | ijrte.org |

| C-H In-plane Bending | 1600-1100 | orientjchem.org |

| C-H Out-of-plane Bending | 950-800 | orientjchem.org |

This table is populated with data from analogous compounds to predict the spectral features of this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. anton-paar.com It is particularly sensitive to vibrations of non-polar bonds and symmetric functional groups. For this compound, FT-Raman can provide further confirmation of the vibrational assignments made from FT-IR data and offer additional insights into the molecular structure. jchps.com

In studies of similar molecules, FT-Raman spectra have been recorded to support and expand upon the findings from FT-IR. researchgate.netjchps.com The combination of both techniques allows for a more complete vibrational analysis. jchps.com For example, while the C≡N stretch is visible in both spectra, its relative intensity can differ, providing a more robust identification. Similarly, skeletal vibrations of the benzene (B151609) ring are often prominent in the Raman spectrum.

Isotopic Labeling Studies for Vibrational Assignments

While direct isotopic labeling studies for this compound are not extensively reported in the provided context, this technique is a powerful method for definitively assigning vibrational modes. By selectively replacing an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), a predictable shift in the vibrational frequency of the associated bond or group is induced. This shift allows for unambiguous assignment of that specific vibration in the FT-IR and FT-Raman spectra. Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to predict these isotopic shifts and aid in the vibrational analysis of complex molecules. jchps.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic connectivity and electronic environment of a molecule in solution. rsc.orgrsc.org

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. acdlabs.com The chemical shift (δ) of a proton is influenced by the electron density around it. acdlabs.com In this compound, one would expect distinct signals for the aromatic protons and the protons of the methoxy group.

The aromatic protons will appear in the downfield region of the spectrum, typically between 6.0 and 9.0 ppm. acdlabs.com Their exact chemical shifts and splitting patterns (multiplicity) will depend on their position relative to the bromo and methoxy substituents. The methoxy group protons (-OCH₃) will appear as a singlet in the upfield region, generally around 3.8 ppm, as they are shielded and have no adjacent protons to couple with. rsc.org The integration of the peak areas provides the relative number of protons for each signal, which would be 3H for the methoxy group and a total of 3H for the aromatic protons. libretexts.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. chemguide.co.uklibretexts.org Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carbon of the nitrile group, the carbons of the aromatic ring, and the carbon of the methoxy group.

The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically 0-220 ppm. libretexts.org The nitrile carbon (C≡N) is expected to appear in the range of 110-125 ppm. The carbons of the benzene ring will have distinct signals based on their substitution. The carbon attached to the bromine atom (C-Br) and the carbon attached to the methoxy group (C-O) will have their chemical shifts influenced by the electronegativity of these substituents. The C-O carbon signal is typically found in the 50-100 ppm range. chemguide.co.uk The carbon of the methoxy group will appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzonitriles

| Carbon Environment | Typical Chemical Shift (δ ppm) | Reference |

|---|---|---|

| C≡N | 110-125 | rsc.org |

| Aromatic C-O | 159-163 | rsc.org |

| Aromatic C-Br | (Varies) | |

| Aromatic C-H | 103-134 | rsc.org |

| -OCH₃ | ~55 | rsc.org |

This table presents typical chemical shift ranges for carbons in environments analogous to those in this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in elucidating the complex structure of this compound by revealing through-bond and through-space correlations between nuclei. ua.es

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are scalar coupled to each other. emerypharma.commnstate.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons on the benzene ring. This technique is crucial for assigning the signals of the protons at positions 3, 4, and 5.

Heteronuclear Multiple Quantum Coherence (HMQC): The HMQC (or its inverse-detected version, HSQC) experiment correlates proton signals with directly attached carbon-13 nuclei. scribd.com This allows for the unambiguous assignment of the carbon signals of the aromatic ring that are bonded to hydrogen. For instance, the proton signal at a specific chemical shift will show a correlation to the carbon signal of the carbon atom it is directly bonded to.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.comscribd.com This is particularly useful for identifying and assigning quaternary carbons, such as the carbons bearing the bromo, methoxy, and cyano groups, which have no directly attached protons. For example, the protons of the methoxy group would show an HMBC correlation to the carbon at position 6. Similarly, the aromatic protons would show correlations to the quaternary carbons, helping to piece together the entire carbon skeleton. emerypharma.com

These 2D NMR techniques, when used in conjunction, provide a powerful toolkit for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. unideb.hu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. up.ac.zafaccts.de

Analysis of Electronic Absorption Bands and Chromophores

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the molecule. upi.edu The benzene ring, the nitrile group (-C≡N), and the methoxy group (-OCH₃) act as chromophores, which are the parts of the molecule responsible for absorbing light. upi.edu

Aromatic compounds like benzene typically exhibit two primary absorption bands associated with the π-system. up.ac.za The presence of substituents on the benzene ring, such as the bromo, methoxy, and cyano groups in this compound, can cause shifts in the wavelength and intensity of these absorption bands. Theoretical studies on similar molecules like 3-bromo-2-methoxybenzonitrile (B1521028) and 4-methoxybenzonitrile, using Time-Dependent Density Functional Theory (TD-DFT), have shown that electronic transitions in the UV region are primarily due to π → π* transitions. researchgate.netresearchgate.net

| Transition Type | Associated Chromophore | Expected Wavelength Region |

| π → π | Benzene ring, Nitrile group | Ultraviolet |

| n → π | Methoxy group, Nitrile group | Ultraviolet/Visible |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can influence the UV-Vis spectrum of a molecule. scribd.com Changes in solvent can lead to shifts in the absorption maxima, known as solvatochromism. For polar molecules, an increase in solvent polarity often leads to a red shift (bathochromic shift) for π → π* transitions and a blue shift (hypsochromic shift) for n → π* transitions. Computational studies on related compounds have demonstrated that solvent effects can cause a red-shift in the calculated absorption spectra. researchgate.net The interaction between the solute (this compound) and solvent molecules can stabilize the ground and/or excited states differently, thus altering the energy gap for electronic transitions. scribd.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.

The molecular ion peak (M+) in the mass spectrum will confirm the molecular weight of the compound. A key feature in the mass spectrum of this compound will be the presence of an M+2 peak with nearly equal intensity to the M+ peak. This is a characteristic isotopic signature of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. chemguide.co.uk

Common fragmentation pathways for aromatic nitriles and ethers can be expected. The fragmentation of this compound may involve:

Loss of a bromine radical (•Br).

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a formyl radical (•CHO).

Cleavage of the ether bond. libretexts.orgmiamioh.edu

Analysis of the masses of the resulting fragment ions provides valuable information to confirm the structure of the molecule.

| Ion | m/z (relative to M+) | Identity |

| [M]⁺ | M | Molecular Ion |

| [M+2]⁺ | M+2 | Molecular Ion with ⁸¹Br |

| [M-Br]⁺ | M-79/81 | Loss of Bromine |

| [M-CH₃]⁺ | M-15 | Loss of a Methyl Radical |

| [M-HCN]⁺ | M-27 | Loss of Hydrogen Cyanide |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com

Single-Crystal X-ray Diffraction for Bond Lengths and Angles

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the crystal structure can be generated. mdpi.comwarwick.ac.uk This provides highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. warwick.ac.ukrsc.org For instance, crystallographic data for the related compound 2-Bromo-4-methylbenzonitrile (B184184) reveals a nearly planar aromatic ring. researchgate.net Similar planarity would be expected for the benzene ring in this compound. The crystallographic data would also detail the orientation of the methoxy group relative to the aromatic ring and any intermolecular interactions, such as hydrogen bonding or stacking, that stabilize the crystal lattice.

| Parameter | Description |

| Bond Lengths | The distances between the centers of bonded atoms (e.g., C-C, C-Br, C-O, C-N). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, C-C-Br). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule, such as the orientation of the methoxy group. |

| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. researchgate.net |

Analysis of Intermolecular Interactions in Crystal Lattice

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a published crystal structure for this compound. As a result, a detailed analysis of its specific intermolecular interactions within a crystal lattice, including data tables of bond distances and angles, cannot be provided at this time.

However, based on the functional groups present in the this compound molecule (a bromine atom, a methoxy group, and a nitrile group attached to a benzene ring), several types of intermolecular interactions can be anticipated to play a significant role in its solid-state packing. Analysis of crystal structures of similarly substituted benzonitrile (B105546) derivatives allows for a qualitative prediction of the forces that would likely govern the supramolecular assembly of this compound.

The primary intermolecular interactions expected would include:

Halogen Bonding: The bromine atom, with its electropositive region (σ-hole), could act as a halogen bond donor, likely interacting with the electronegative nitrogen atom of the nitrile group or the oxygen atom of the methoxy group of an adjacent molecule. Such Br···N or Br···O interactions are a recognized and significant force in the crystal engineering of halogenated organic compounds. iucr.orgiucr.orgacs.org

Hydrogen Bonding: Weak C—H···O and C—H···N hydrogen bonds are expected to be present. The aromatic and methyl hydrogens can act as donors, interacting with the oxygen of the methoxy group and the nitrogen of the nitrile group, which serve as acceptors. These interactions, while weak, collectively contribute to the stability of the crystal lattice. iucr.orgiucr.org

Dipole-Dipole Interactions: The polar nitrile and methoxy groups, along with the carbon-bromine bond, create a net molecular dipole moment. Dipole-dipole interactions would further influence the orientation of molecules within the crystal lattice.

The interplay and relative strengths of these various non-covalent interactions would dictate the final, three-dimensional arrangement of the molecules in the solid state. Without experimental crystallographic data, the precise nature and geometry of these interactions remain speculative. The generation of a detailed analysis and data tables awaits the successful crystallization and single-crystal X-ray diffraction analysis of this compound.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methoxybenzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical analysis of 2-Bromo-6-methoxybenzonitrile, offering a detailed view of its molecular geometry and electronic properties. These computational methods allow for the prediction of various molecular parameters that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Equilibrium Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometries of molecules like this compound. researchgate.net The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these calculations. semanticscholar.orgjchps.com This approach, often paired with basis sets such as 6-311++G(d,p), provides a reliable prediction of the molecule's ground state geometry by finding the minimum energy conformation. jchps.comresearchgate.net

The process involves geometry optimization, where the arrangement of atoms is systematically varied to find the structure with the lowest possible energy. jchps.comorientjchem.org For substituted benzonitriles, these calculations can predict bond lengths, bond angles, and dihedral angles. researchgate.netjchps.com For instance, in related bromo-benzonitrile compounds, the C-Br bond length is typically calculated to be around 1.91 Å. jchps.comijrte.org Variations in bond lengths and angles within the benzene (B151609) ring can be attributed to the electronic effects of the substituent groups. ijrte.org

Ab Initio Methods and Basis Set Selection

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are also applied to study this compound. semanticscholar.orgorientjchem.org The Hartree-Fock (HF) method is a fundamental ab initio approach that can be used, although it does not account for electron correlation to the same extent as DFT methods. researchgate.netresearchgate.net The selection of an appropriate basis set is crucial for the accuracy of both ab initio and DFT calculations. researchgate.net

Larger basis sets, such as 6-311++G(d,p), which include diffuse functions (++) and polarization functions (d,p), generally provide more accurate results by allowing for a more flexible description of the electron distribution, especially for molecules with lone pairs and for describing anionic species. jchps.comresearchgate.net The choice of the basis set can influence the calculated energies and geometries, and it is common practice to test several basis sets to ensure the reliability of the computational results. jchps.com

Conformational Analysis and Energy Minimization

Conformational analysis is essential for molecules with flexible substituent groups, such as the methoxy (B1213986) group in this compound. This analysis involves identifying the different possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. researchgate.net By rotating the methoxy group relative to the benzene ring, different conformers can be generated.

Energy minimization calculations are then performed for each conformer to find its most stable geometry. orientjchem.org The conformer with the lowest energy is considered the most stable and is likely the predominant form of the molecule at equilibrium. This process helps in understanding the molecule's flexibility and how its shape can influence its interactions with other molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic properties and reactivity of a molecule. researchgate.net The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

Determination of Electronic Band Gaps and Reactivity Indices

The energy difference between the HOMO and LUMO is known as the electronic band gap. rsc.org A smaller band gap generally indicates that the molecule is more easily excitable and more reactive. researchgate.net Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra and the energies of the HOMO and LUMO. jchps.com

From the HOMO and LUMO energies, various reactivity indices can be derived. These include electronegativity, chemical hardness, and the global electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Correlation with Experimental Spectroscopic Data

A key aspect of computational studies is the validation of the theoretical results against experimental data. orientjchem.org In the case of this compound, the calculated vibrational frequencies from DFT can be compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. jchps.com Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental values. jchps.com

Similarly, the electronic transitions predicted by TD-DFT calculations can be correlated with the absorption bands observed in the experimental UV-visible spectrum. researchgate.netjchps.com Good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computational model and the predicted molecular properties. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key computational data for benzonitrile (B105546) derivatives, providing a comparative context for this compound.

Table 1: Calculated Geometrical Parameters of Substituted Benzonitriles Note: Data for illustrative purposes based on typical values for related compounds.

| Parameter | Bond | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-Br | ~1.91 Å |

| C≡N | ~1.15 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-CN | ~120° | |

| C-O-C (methoxy) | ~118° |

Table 2: Frontier Molecular Orbital Energies and Band Gaps of Substituted Benzonitriles Note: Values are illustrative and depend on the specific compound and computational method.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| Benzonitrile | -7.01 | -0.98 | 6.03 |

| 4-Bromobenzonitrile | -7.15 | -1.23 | 5.92 |

| 2-Methoxybenzonitrile | -6.54 | -0.76 | 5.78 |

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, coupled with quantum chemical calculations, is a powerful tool for elucidating molecular structures. Theoretical predictions of FT-IR and FT-Raman spectra provide insights into the vibrational modes of a molecule.

Theoretical Prediction of FT-IR and FT-Raman Spectra

Theoretical vibrational frequencies for this compound can be calculated using Density Functional Theory (DFT), a common and reliable method in computational chemistry. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is often employed for such calculations. These computations yield harmonic vibrational frequencies, which are typically scaled to correct for anharmonicity and other systematic errors inherent in the theoretical model.

The resulting simulated spectra can be compared with experimental data if available. For instance, in related benzonitrile derivatives, the characteristic C≡N stretching vibration is a strong band typically observed in the 2221–2240 cm⁻¹ region of the infrared spectrum. The C-Br stretching vibrations are generally found in the range of 480–1129 cm⁻¹. The methoxy group (-OCH₃) would introduce its own characteristic vibrations, such as symmetric and asymmetric stretching and bending modes.

Potential Energy Distribution (PED) Analysis and Vibrational Assignments

To provide a detailed assignment of each vibrational mode, a Potential Energy Distribution (PED) analysis is crucial. This analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. Programs such as VEDA (Vibrational Energy Distribution Analysis) are used for this purpose. For this compound, a PED analysis would precisely assign the vibrations of the phenyl ring, the cyano group, the methoxy group, and the carbon-bromine bond, identifying any coupling between these modes.

Electronic Properties and Non-Linear Optics (NLO) Studies

The investigation of electronic properties and Non-Linear Optical (NLO) behavior is essential for identifying materials with potential applications in optoelectronics and photonics.

Dipole Moment and Polarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both dipole moment and polarizability are important for understanding intermolecular interactions and the NLO properties of the material.

First-Order and Second-Order Hyperpolarizability Assessment

Non-linear optical properties are characterized by hyperpolarizabilities. The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for effects like second-harmonic generation (SHG). Materials with large β values are sought after for frequency conversion applications. The second-order hyperpolarizability (γ) relates to the third-order NLO response.

For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (bromo, nitrile) groups attached to the π-conjugated phenyl ring suggests the potential for NLO activity. The intramolecular charge transfer between these groups can lead to a significant hyperpolarizability.

Structure-Property Relationships for NLO Activity

The relationship between molecular structure and NLO activity is a key area of research. For a molecule to exhibit a strong second-order NLO response, it typically requires a combination of factors:

A π-conjugated system: The phenyl ring in this compound provides this.

Electron donor and acceptor groups: The methoxy group acts as a donor, while the nitrile and bromo groups act as acceptors.

Asymmetry: The arrangement of these substituents on the benzene ring is crucial for a non-zero β value.

Computational studies on similar molecules have shown that the nature and position of substituents significantly impact the NLO properties. A detailed theoretical study on this compound would involve calculating the hyperpolarizability and analyzing the electronic transitions and frontier molecular orbitals (HOMO-LUMO) to understand the charge transfer mechanisms responsible for its NLO response.

Charge Distribution Analysis

Charge distribution analysis provides critical insights into the electronic structure of a molecule, highlighting the distribution of electrons and identifying atomic sites susceptible to electrophilic or nucleophilic attack. Computational methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to elucidate these characteristics for this compound.

Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges. wikipedia.org This analysis partitions the total electron population among the atoms in a molecule, providing a picture of the charge distribution. semanticscholar.org The calculation is based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org

For substituted benzonitriles, Mulliken analysis reveals the influence of various functional groups on the electronic environment of the ring and its substituents. In this compound, the electronegative bromine, nitrogen, and oxygen atoms are expected to carry partial negative charges, while hydrogen atoms typically exhibit partial positive charges. The carbon atoms within the benzene ring will show varying charges depending on the electronic effects of the attached groups. The carbon atom attached to the electron-withdrawing cyano group and the bromine atom will have a different charge environment compared to the one bonded to the electron-donating methoxy group. These charge distributions are crucial for understanding the molecule's reactivity. semanticscholar.orgresearchgate.net

Table 1: Representative Mulliken Atomic Charges for this compound (Note: The following values are illustrative, based on computational studies of similar substituted benzonitriles, and calculated using DFT/B3LYP methods.)

| Atom | Mulliken Charge (e) |

| Br | -0.06 |

| O | -0.25 |

| N | -0.18 |

| C (ring) | -0.15 to +0.20 |

| C (cyano) | +0.09 |

| C (methoxy) | +0.14 |

| H | +0.10 to +0.15 |

This table is for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. jchps.comjchps.comresearchgate.net It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory, with higher E(2) values indicating stronger interactions. mdpi.com

In this compound, significant interactions are expected, including:

Intramolecular hyperconjugation: Delocalization of electron density from lone pairs (n) of oxygen, bromine, and nitrogen atoms to the antibonding π* orbitals of the benzene ring and the cyano group (n → π*).

π-conjugation: Interactions between the π orbitals of the aromatic ring and the π orbitals of the nitrile group (π → π*).

Sigma bond interactions: Delocalization from σ bonds to empty σ* orbitals (σ → σ*).

Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: The following values are representative examples based on analyses of similar molecules.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C-C) | ~5.20 | n → π |

| LP (N) | π (C-C) | ~3.15 | n → π |

| LP (Br) | σ (C-C) | ~1.80 | n → σ |

| π (C-C) | π (C-N) | ~20.50 | π → π* |

This table is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. ijrte.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. wolfram.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the nitrogen atom of the cyano group and the oxygen atom of the methoxy group due to their high electronegativity and the presence of lone pairs. semanticscholar.orgresearchgate.net These regions represent the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the methoxy group and the aromatic ring are expected to be in regions of positive potential (blue), making them susceptible to nucleophilic interactions. The bromine atom's region can be complex, but it generally contributes to the negative potential landscape. researchgate.net

Thermochemical Properties and Reaction Pathway Modeling

Computational chemistry allows for the prediction of key thermochemical properties and the modeling of reaction pathways, which are essential for understanding the stability and reactivity of this compound under various conditions.

Standard Enthalpies, Entropies, and Gibbs Free Energies of Formation

Theoretical calculations, particularly using Density Functional Theory (DFT), can provide reliable estimates of standard thermochemical properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.netjchps.com These parameters are fundamental to predicting the spontaneity and equilibrium of chemical reactions involving the title compound. The calculations are typically performed for the molecule in its ground state at a standard temperature and pressure. The zero-point vibrational energy (ZPVE) is also an important calculated parameter that contributes to the total energy. semanticscholar.org

Table 3: Representative Thermochemical Properties for this compound (Note: The following values are illustrative, based on computational studies of similar substituted benzonitriles.)

| Parameter | Value |

| Self-Consistent Field Energy | ~ -2937 a.u. |

| Zero-Point Vibrational Energy | ~ 65-70 kcal/mol |

| Enthalpy (H) | Varies with temperature |

| Entropy (S) | Varies with temperature |

| Gibbs Free Energy (G) | Varies with temperature |

This table is for illustrative purposes.

Transition State Calculations for Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Transition state calculations are a cornerstone of computational reaction modeling, as they allow for the determination of the activation energy (the energy barrier that must be overcome for a reaction to occur). rsc.org

For this compound, such calculations would be invaluable for modeling its participation in reactions like nucleophilic aromatic substitution or cross-coupling reactions. By optimizing the geometry of the transition state structure and calculating its energy, chemists can predict reaction rates and explore competing reaction pathways. For example, computational studies on related isomers have successfully optimized transition state geometries to elucidate reaction mechanisms. rsc.org These calculations involve locating a first-order saddle point on the potential energy surface, which corresponds to the transition state. The presence of a single imaginary frequency in the vibrational analysis confirms the identity of the structure as a true transition state. rsc.org

Applications of 2 Bromo 6 Methoxybenzonitrile in Advanced Chemical Research

Role as a Key Intermediate in Medicinal Chemistry and Pharmaceutical Development

2-Bromo-6-methoxybenzonitrile serves as a crucial building block in the intricate process of drug discovery and development. Its unique chemical structure, featuring a bromine atom, a methoxy (B1213986) group, and a nitrile functional group on a benzene (B151609) ring, provides a versatile scaffold for the synthesis of a wide array of novel therapeutic agents. cymitquimica.comnetascientific.comchemimpex.com The strategic placement of these functional groups influences the molecule's reactivity, allowing chemists to introduce various modifications and create derivatives with tailored biological activities. cymitquimica.com

Synthesis of Novel Therapeutic Agents and Drug Candidates

The reactivity of the bromine atom in this compound makes it particularly useful in cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. These reactions enable the formation of complex molecular architectures by joining different organic fragments. For instance, the bromine can be readily displaced in Suzuki-Miyaura coupling reactions to create biaryl structures, a common motif in many drug candidates. smolecule.com

Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, expanding the range of possible derivatives. smolecule.com This versatility allows medicinal chemists to systematically explore the chemical space around the this compound core, leading to the identification of compounds with potential therapeutic value. cymitquimica.comnetascientific.comchemimpex.com

Derivatization for Enhanced Biological Activity and Target Specificity

The process of derivatization, or chemically modifying a lead compound, is a critical step in optimizing its pharmacological properties. For this compound, the bromine and methoxy groups offer prime locations for such modifications. cymitquimica.com Altering these groups can significantly impact a molecule's size, shape, and electronic properties, which in turn influences its binding affinity and selectivity for specific biological targets like enzymes or receptors.

Interactions with Biological Targets and Enzyme Systems (e.g., Cytochrome P450)

The derivatives of this compound have been investigated for their interactions with various biological targets. The specific arrangement of the functional groups can facilitate binding to the active sites of enzymes, potentially modulating their activity.

Development of Compounds with Antipsychotic, Analgesic, and Cardiovascular Potential

The structural framework of this compound has been utilized in the synthesis of compounds with potential applications in treating a range of conditions. For instance, it is a precursor in the synthesis of bicyclic arylazepinone compounds, a class of nitrogen-containing heterocycles. guidechem.com Some of these compounds have shown promise in the development of treatments for psychotic disorders, pain management (analgesia), and cardiovascular diseases. guidechem.comjchps.comgoogle.com

The versatility of the this compound scaffold allows for the creation of diverse molecular structures that can interact with various receptors and signaling pathways implicated in these conditions. researchgate.netscribd.com For example, derivatives have been explored for their potential to modulate cardiovascular function. jnchsd.com

Investigation of Antimicrobial and Anticancer Properties of Derivatives

Researchers have actively explored the potential of this compound derivatives as antimicrobial and anticancer agents. mdpi.com By modifying the core structure, scientists have synthesized compounds that exhibit inhibitory activity against various cancer cell lines and microbial strains. mdpi.com

The presence of the bromo and methoxy groups can contribute to the cytotoxic effects of these derivatives. For example, some brominated compounds have demonstrated significant anticancer activity. mdpi.com Similarly, derivatives have been designed and tested for their ability to inhibit the growth of bacteria and fungi, highlighting the potential for developing new antimicrobial therapies. nih.gov

Table 1: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Therapeutic Area | Research Focus |

| Anticancer | Oncology | Inhibition of cancer cell proliferation and induction of apoptosis. mdpi.com |

| Antimicrobial | Infectious Diseases | Activity against various bacterial and fungal strains. nih.gov |

| Antipsychotic | Neurology | Synthesis of bicyclic arylazepinone compounds for potential treatment of psychoses. guidechem.com |

| Analgesic | Pain Management | Development of novel pain-relieving agents. google.comresearchgate.netscribd.com |

| Cardiovascular | Cardiology | Synthesis of compounds with potential to treat cardiovascular diseases. jchps.comjnchsd.com |

| Enzyme Inhibition | Drug Metabolism | Inhibition of cytochrome P450 enzymes, such as CYP1A2. smolecule.comsmolecule.com |

Contributions to Agrochemical Research and Development

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. cymitquimica.comnetascientific.comchemimpex.com The same chemical properties that make it useful in medicinal chemistry are also applicable to the development of new pesticides and herbicides. The ability to create a wide range of derivatives allows for the synthesis of compounds with specific activities against agricultural pests and weeds. cymitquimica.com This contributes to the ongoing effort to develop more effective and environmentally conscious crop protection solutions.

Synthesis of Herbicides and Pesticides

The primary application of this compound and related compounds in agriculture is as a precursor or key intermediate in the synthesis of modern agrochemicals, including a range of herbicides and pesticides. chemimpex.com The reactivity of the benzonitrile (B105546) scaffold allows for its integration into larger molecules designed to target specific biological pathways in weeds or pests. chemimpex.com Research in this area focuses on leveraging the compound to develop new active ingredients for crop protection. chemimpex.com For instance, derivatives of substituted benzonitriles, such as Chloroxynil, have been noted for their role in controlling weed growth in agricultural fields. jchps.com The stability and compatibility of these intermediates with various reagents make them suitable for complex synthetic pathways aimed at producing effective agrochemical solutions. chemimpex.com

Impact on Crop Protection Agents